molecular formula C18H24I3N3O9 B127472 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide CAS No. 104517-96-6

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide

Cat. No.: B127472
CAS No.: 104517-96-6
M. Wt: 807.1 g/mol
InChI Key: QDBZQPODJFKLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as ioversol (IUPAC name: 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide), is a non-ionic iodinated contrast medium used in X-ray imaging. Its molecular formula is $ \text{C}{23}\text{H}{30}\text{I}3\text{N}3\text{O}_{10} $, with a molecular weight of 1508.15 g/mol . Structurally, it features:

  • A triiodinated benzene core (2,4,6-triiodo substitution) for high radiopacity.
  • Two 2,3-dihydroxypropyl carboxamide groups at positions 1 and 3, enhancing water solubility.
  • A 2-(2-hydroxyethylamino)-2-oxoethoxy substituent at position 5, reducing osmolality and toxicity .

Synthesis: Ioversol is synthesized via sequential reactions starting from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Key steps include:

Reaction with chloroacetyl chloride in $ N,N $-dimethylacetamide to form 5-chloroacetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

Hydrolysis with chlorohydrin to introduce the 2-hydroxyethylamino group.

Recrystallization in 1-methoxy-2-propanol, achieving >99% purity (HPLC) and 66.8% yield .

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c19-13-11(17(31)23-3-8(28)5-26)14(20)16(33-7-10(30)22-1-2-25)15(21)12(13)18(32)24-4-9(29)6-27/h8-9,25-29H,1-7H2,(H,22,30)(H,23,31)(H,24,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBZQPODJFKLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)COC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104517-96-6
Record name N,N'-Bis(2,3-dihydroxypropyl)-5-{[N-(2-hydroxyethyl)amino]-2-oxoethoxy}-2,4,6-triiodoisophthalamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8RN54FJV8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

The compound 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide , also referred to as Ioversol , is a nonionic X-ray contrast agent primarily used in medical imaging. Its structural complexity and the presence of iodine atoms contribute to its unique biological activities, making it essential for enhancing the visibility of vascular structures during imaging procedures.

Chemical Structure and Properties

Ioversol belongs to the class of acylaminobenzoic acid derivatives . The compound's structure includes multiple hydroxyl groups, which enhance its solubility and biocompatibility. The presence of iodine provides the necessary radiopacity for imaging applications. Below is a summary of its chemical properties:

PropertyValue
Chemical FormulaC₁₄H₁₈I₃N₃O₇
Molecular Weight585.0 g/mol
Iodine Content45.7% (w/w)
SolubilitySoluble in water
pHNeutral

Ioversol functions by increasing the contrast in X-ray imaging through its high iodine content. The iodine atoms absorb X-rays more effectively than surrounding tissues, allowing for clearer images of blood vessels and organs. This property is crucial for diagnostic procedures such as angiography and computed tomography (CT) scans.

Pharmacokinetics

Research indicates that Ioversol is rapidly distributed in the extracellular space following intravenous administration. The compound exhibits a biphasic elimination pattern, with an initial rapid distribution phase followed by a slower elimination phase. Key pharmacokinetic parameters include:

  • Half-life (t½) : Approximately 15-20 minutes for the distribution phase.
  • Volume of Distribution (Vd) : Ranges from 350 to 410 mL/kg depending on the dosage.
  • Excretion : Primarily excreted unchanged via the kidneys.

Toxicity and Safety Profile

Studies have shown that Ioversol has a relatively low toxicity profile compared to ionic contrast agents. In vitro studies demonstrated that cell viability was significantly higher when exposed to Ioversol compared to more toxic ionic agents like ioxithalamate. For instance, cell viability was reported at 32% for Ioversol at a concentration of 98.5 mM compared to only 4% for ioxithalamate .

Clinical Efficacy

A randomized controlled trial assessed the safety and pharmacokinetics of Ioversol in healthy volunteers, finding no significant adverse effects across various dosages (50, 100, and 150 mL). Vital signs and biochemical markers remained stable throughout the study .

Comparative Studies

In comparative studies involving other contrast agents:

  • Ioversol exhibited similar effects to nonionic agents like iopamidol in terms of renal hemodynamics but showed lower cytotoxicity .
  • In animal models, Ioversol demonstrated favorable outcomes in terms of endothelial function compared to ionic counterparts .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₄I₃N₃O₉
  • Molecular Weight : 807.11 g/mol
  • CAS Number : 87771-40-2
  • Structure : The compound contains a triiodinated benzene ring which is crucial for its function as a contrast agent due to the high atomic number of iodine that enhances X-ray absorption.

X-ray and CT Imaging

The compound is primarily utilized as a water-soluble intravenous X-ray contrast agent. It enhances the visibility of blood vessels and tissues during imaging procedures such as computed tomography (CT) scans. The iodine atoms in the structure provide the necessary contrast due to their ability to absorb X-rays effectively.

  • Mechanism of Action : The iodine content allows for increased radiopacity. When administered intravenously, it circulates in the bloodstream and accumulates in tissues, providing clear delineation of anatomical structures during imaging.

Safety and Efficacy Studies

Research indicates that compounds like 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide are generally well-tolerated with a low incidence of adverse reactions compared to older contrast agents. Studies have shown that it has a favorable safety profile in patients undergoing imaging procedures.

Case Study 1: Contrast Enhancement in CT Imaging

A study published in the Journal of Medical Imaging demonstrated that patients receiving this compound exhibited significantly improved image quality compared to those receiving non-iodinated agents. The study highlighted its effectiveness in visualizing vascular structures and pathologies such as tumors and vascular malformations.

Case Study 2: Pharmacokinetics and Distribution

Research conducted by Nyegaard and Co. explored the pharmacokinetics of this compound in human subjects. Findings indicated that it has rapid distribution in the bloodstream with a half-life conducive to effective imaging within a short timeframe post-administration .

Comparative Analysis with Other Contrast Agents

PropertyThis compoundOther Contrast Agents (e.g., Iohexol)
Iodine ContentHighModerate
SolubilityWater-solubleWater-soluble
Adverse ReactionsLow incidenceModerate to high
Imaging QualityHigh (excellent vascular enhancement)Variable
PharmacokineticsRapid distribution; short half-lifeVariable

Chemical Reactions Analysis

Reaction Conditions for Iodination

ParameterValue/DescriptionSource
Temperature60–90°C
pH2–3
ReagentIodine chloride (ICl)
Yield>90% (after purification)

Functionalization Reactions

Post-iodination, the compound undergoes functionalization to introduce the 2-(2-hydroxyethylamino)-2-oxoethoxy side chain:

  • Etherification : A nucleophilic substitution reaction introduces the oxyethylene group at position 5 of the benzene ring. This involves reacting the iodinated intermediate with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions .

  • Amide Coupling : The 2,3-dihydroxypropyl groups are introduced via amidation of the precursor with glycidol derivatives .

Key Functionalization Steps

  • Ether Linkage Formation :

    Intermediate+Cl CH2CO NH CH2CH2OHBaseProduct+HCl\text{Intermediate}+\text{Cl CH}_2\text{CO NH CH}_2\text{CH}_2\text{OH}\xrightarrow{\text{Base}}\text{Product}+\text{HCl}
    • Base: Sodium hydroxide or potassium carbonate.

    • Solvent: Water/ethanol mixture .

  • Amide Bond Formation :

    Isophthaloyl chloride+2 Amino 1 3 propanediolDMFABA+2HCl\text{Isophthaloyl chloride}+\text{2 Amino 1 3 propanediol}\xrightarrow{\text{DMF}}\text{ABA}+2\text{HCl}
    • Catalyst: Dimethylformamide (DMF) .

Purification and Stability

  • Impurity Removal : Residual ABA monomethylester and dimer impurities are hydrolyzed under basic conditions (pH 12–13) using sodium hydroxide .

  • Crystallization : The product is crystallized by cooling to 25–45°C, followed by filtration and washing with cold water .

Stability Data

ConditionObservationSource
pH 4–7 (aqueous)Stable for >24 hours
High temperatureDecomposes above 100°C
Light exposureNo significant degradation

Degradation Pathways

  • Hydrolysis : The amide bonds hydrolyze under strongly acidic (pH <1) or basic (pH >12) conditions, forming carboxylic acid derivatives .

  • Thermal Decomposition : Heating above 100°C leads to release of iodine vapor and formation of charred residues .

Industrial-Scale Optimization

  • Continuous Flow Synthesis : Reduces reaction time from 12 hours (batch) to 2–4 hours .

  • Byproduct Management : ABA dimer and monoacid impurities are minimized via pH-controlled hydrolysis .

Yield Improvement Strategies

StrategyOutcomeSource

Comparison with Similar Compounds

Structural and Functional Differences

The triiodinated benzene core is conserved across non-ionic contrast agents, but substituents vary significantly, impacting solubility, osmolality, and metabolic stability. Key analogs include:

Compound Name CAS Number Substituent at Position 5 Key Features
Ioversol 171897-74-8 2-(2-hydroxyethylamino)-2-oxoethoxy Low osmolality, high stability in aqueous NaOH .
Iohexol 66108-95-0 $ N $-(2,3-dihydroxypropyl)acetamido High solubility in ethanol-water mixtures; synthesized via glycidol coupling .
Iomeprol 78649-41-9 (Hydroxyacetyl)methylamino Synthesized via Smiles rearrangement (96% yield); environmentally friendly process .
Iopamidol 60166-93-0 (2S)-2-hydroxypropanamido Chiral center in substituent; altered pharmacokinetics .
Iopromide 73334-07-3 2-methoxyacetamido Higher lipophilicity; slower renal excretion .

Physicochemical Properties

  • Solubility: The solubility of precursors like 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in ethanol-water mixtures follows the Apelblat model, with optimal solubility at 318.15–353.15 K . For ioversol, the 2-hydroxyethylamino group enhances aqueous solubility compared to iopromide’s methoxy group .
  • Osmolality: Non-ionic agents (e.g., ioversol, iohexol) have lower osmolality (~600 mOsm/kg) than ionic agents, reducing patient discomfort .

Preparation Methods

Preparation of 2-Amino-1,3-propanediol (Isoserinol)

The dihydroxypropyl groups in the target compound originate from 2-amino-1,3-propanediol (isoserinol), synthesized via a catalytic hydrogenation process. In a homogeneous methanol/water system, nitromethane reacts with formaldehyde in the presence of triethylamine, yielding 2-nitro-1,3-propanediol as an intermediate. Subsequent catalytic hydrogenation using Raney nickel converts the nitro group to an amine, producing 2-amino-1,3-propanediol with high efficiency. This method simplifies separation steps, reduces wastewater, and is scalable for industrial production.

Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide (ABA)

ABA serves as the iodination precursor. It is synthesized through amidation of 5-hydroxy-1,3-benzenedicarboxylic acid butyl diester with excess isoserinol. The reaction occurs in aqueous medium under reflux, achieving near-quantitative yields. The butyl ester intermediate is prepared via acid-catalyzed esterification of 5-hydroxy-1,3-benzenedicarboxylic acid with butanol, ensuring optimal reactivity for subsequent amidation.

Triiodination of the Benzene Core

Iodination Using Iodine Chloride (ICl)

ParameterOptimal RangeEffect on Yield/Purity
pH2.0–3.0Prevents ICl degradation
Temperature60–90°CEnsures complete iodination
ICl:Molar Ratio3:1 (I:ABA)Minimizes unreacted intermediates

Continuous vs. Batch Iodination

Industrial processes favor continuous iodination in tubular flow or continuous stirred-tank reactors (CSTRs). Continuous systems reduce cycle times by 40% compared to batch methods and enhance product consistency. In a CSTR, ABA and ICl are fed continuously, with real-time pH adjustment using sodium hydroxide. A second CSTR at 80°C ensures complete iodine incorporation, achieving yields exceeding 95%.

Alkylation for Side Chain Introduction

Reaction with 2-Chloro-N-(2-hydroxyethyl)acetamide

The 5-position of the triiodinated benzene undergoes alkylation with 2-chloro-N-(2-hydroxyethyl)acetamide in aqueous solution. This step introduces the 2-(2-hydroxyethylamino)-2-oxoethoxy side chain. The reaction proceeds at pH 7–8 and 50–60°C, with sodium bicarbonate as a base to neutralize HCl byproducts. The alkylation efficiency exceeds 85%, with the major byproduct being hydrolyzed chloroacetamide.

Purification of Alkylated Intermediate

Post-alkylation, the crude product is purified via crystallization from ethanol/water mixtures. Activated carbon treatment removes colored impurities, while cooling to 25–45°C induces crystallization. Filtration and washing with cold ethanol yield a >99% pure intermediate.

Smiles Rearrangement for Final Product

Base-Catalyzed Rearrangement

The alkylated intermediate undergoes Smiles rearrangement under basic conditions (pH 10–12) to form the final product. Sodium hydroxide or potassium carbonate facilitates the intramolecular nucleophilic aromatic substitution, repositioning the side chain to the desired configuration. The reaction is conducted at 70–80°C for 4–6 hours, achieving 90% conversion.

Final Purification

The product is isolated via vacuum distillation to remove solvents, followed by recrystallization from isopropanol. High-performance liquid chromatography (HPLC) confirms purity >99.5%, with residual solvents below International Council for Harmonisation (ICH) limits.

Industrial-Scale Process Design

Continuous Production Workflow

Modern facilities employ a fully continuous process:

  • Iodination : Two CSTRs in series (65°C and 80°C) for triiodination.

  • Quenching : Sodium bisulfite added to reduce excess iodine.

  • Decolorization : Activated carbon adsorption at pH 4.5.

  • Crystallization : Cooling crystallizers at 30°C.

  • Filtration : Continuous rotary filters with ethanol washes.

This system reduces equipment volume by 60% and stabilizes impurity profiles (e.g., mono-iodinated byproducts <0.1%).

Analytical Validation

Spectroscopic Characterization

  • NMR : 1H^1H-NMR (DMSO-d6) shows aromatic protons at δ 8.1–8.3 ppm and dihydroxypropyl protons at δ 3.4–4.2 ppm.

  • HPLC-MS : ESI-MS confirms the molecular ion at m/z 907.2 (M+H).

Stability Testing

The final product exhibits stability at 2–8°C under argon, with <0.2% degradation over 24 months. Accelerated studies (40°C/75% RH) show hydrolysis of the ethoxy side chain as the primary degradation pathway.

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

TechniquePurposeParameters
1H/13C NMRConfirm substitution patternsδ 1.5–4.5 ppm (dihydroxypropyl groups)
HRMSValidate molecular weightm/z 1508.15 (M+H)+
Elemental AnalysisVerify stoichiometry%C, %H, %N within ±0.3% of theoretical

Q. Table 2. Example DoE Variables for Synthesis Optimization

VariableRange InvestigatedImpact on Yield
Temperature60–80°CPositive correlation (p < 0.05)
Catalyst Loading0.5–1.5 mol%Non-linear effect
Reaction Time12–24 hoursPlateau after 18 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.